molecular formula C14H21NO2 B123990 Ethyl 2-(diethylamino)-2-phenylacetate CAS No. 6797-70-2

Ethyl 2-(diethylamino)-2-phenylacetate

Cat. No. B123990
CAS RN: 6797-70-2
M. Wt: 235.32 g/mol
InChI Key: RLGHMSKPCSEMRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for Ethyl 2-(diethylamino)-2-phenylacetate is not available, similar compounds like 2-hydroxy ethyl methacrylate and 2-(Diethylamino) ethyl methacrylate copolymers have been synthesized using photoinitiation .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 2-(diethylamino)-2-phenylacetate exhibits significant importance in the field of organic synthesis and industrial applications. Zhang Da (2015) highlighted its role as a crucial intermediate in organic synthesis, emphasizing its prospects for further study due to its emerging presence in the market. In the realm of chemical synthesis, the compound shows promise in creating derivatives with potential industrial applications, as described by Shafi, Rajesh, and Senthilkumar (2021) who investigated the synthesis and characterization of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, starting from ethyl (S)-2-amino-2-phenylacetate (Zhang Da, 2015) (Shafi, Rajesh, & Senthilkumar, 2021).

pH-Responsive Properties and Biomedical Applications

Research by Tang, Du Kaidi, Feng, Yuan, Liu, and Zhao (2015) explored the synthesis of cellulose-g-poly[2-(diethylamino)-ethyl methacrylate] copolymers, revealing their pH-sensitivity and potential as biomedical materials. Furthermore, studies by Iatridi, Mattheolabakis, Avgoustakis, and Tsitsilianis (2011) demonstrated the pH and thermo-responsive nature of certain segmented terpolymers, highlighting their potential in drug delivery systems and their satisfactory cytocompatibility, indicating promising applications in biomedical fields (Tang et al., 2015) (Iatridi et al., 2011).

Nanotechnology and Material Science

The compound's relevance extends into nanotechnology and material science. Research by Naveed, Wang, Yu, Teng, Uddin, Fahad, and Nazir (2020) on pH-sensitive polymers like poly(2-(diethylamino)ethyl methacrylate) demonstrated its potential in creating responsive materials, highlighting its interaction with nitroxide radicals and protonated amine groups. Additionally, Guo, Zhang, Jiang, Cao, Ding, and Jiang (2007) successfully prepared monodispersed nanoparticles using a polymer-monomer pair reaction system, showcasing its utility in drug delivery and the potential for chemical modification for biomedical applications or construction of functional mesoscopic architectures (Naveed et al., 2020) (Guo et al., 2007).

properties

IUPAC Name

ethyl 2-(diethylamino)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHMSKPCSEMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395952
Record name AC1MWQQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diethylamino)-2-phenylacetate

CAS RN

6797-70-2
Record name AC1MWQQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Mizota, T Maeda, M Shimizu - Tetrahedron, 2015 - Elsevier
α-N-Acyloxyimino esters serve as highly efficient substrates for the N,N,C-trialkylation reaction that can introduce various patterns of nucleophiles at the imino nitrogen and carbon …
Number of citations: 17 www.sciencedirect.com
S Hata, T Maeda, M Shimizu - Bulletin of the Chemical Society of …, 2012 - journal.csj.jp
N,N-Dialkylation of α-sulfoximino esters with Grignard reagents proceeds to give α-N,N-dialkylamino esters. N,N,C-Trialkylated product is also obtained via the oxidation and …
Number of citations: 15 www.journal.csj.jp

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